molecular formula C12H9Cl2NO3 B12972873 Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate

Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B12972873
M. Wt: 286.11 g/mol
InChI Key: NJACVYBXPNTJIB-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a 2,4-dichlorophenyl group and at position 5 with an ethyl carboxylate moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)11-6-10(15-18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3

InChI Key

NJACVYBXPNTJIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Condensation of Benzohydroxamoyl Chloride with β-Ketoesters

One of the most established methods involves the condensation of 2,4-dichlorobenzohydroxamoyl chloride with ethyl acetoacetate or ethyl oxalyl chloride derivatives in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic attack and subsequent cyclization to form the oxazole ring.

  • Reaction conditions: Typically carried out in an inert solvent (e.g., dichloromethane or toluene) at controlled temperatures (0–25 °C) to avoid side reactions.
  • Base: Triethylamine acts both as a base and as an acid scavenger.
  • Dehydrating agents: Sometimes molecular sieves or anhydrous salts are used to promote cyclization by removing water formed during the reaction.

This method yields the ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate with good regioselectivity and purity.

Tandem Catalyzed Synthesis Using Isocyanoacetates and Aldehydes

Recent advances have demonstrated the use of copper-catalyzed tandem reactions involving ethyl isocyanoacetate and substituted benzaldehydes under aerobic conditions to form 4,5-functionalized oxazoles.

  • Catalysts: CuBr with DABCO as a base in dry DMF solvent.
  • Conditions: Reaction under oxygen atmosphere at room temperature or mild heating.
  • Workup: Quenching with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.

This method is versatile and can be adapted to synthesize various substituted oxazoles, including those with dichlorophenyl groups, by selecting the appropriate aldehyde precursor.

Cyclization via Aminoacetate Intermediates

Another approach involves the reaction of ethyl 2-aminoacetate hydrochloride with substituted aryl methyl ketones, followed by cyclization under basic conditions.

  • Base: Potassium carbonate to neutralize hydrochloride and promote cyclization.
  • Solvent: Polar aprotic solvents such as DMF or DMSO.
  • Yield: Moderate yields (~25–75%) depending on substituents and reaction optimization.

This method confirms the intermediacy of aminoacetate species in oxazole ring formation.

Detailed Reaction Conditions and Yields

Method Key Reagents Solvent Catalyst/Base Temperature Yield (%) Notes
Condensation of benzohydroxamoyl chloride with ethyl acetoacetate 2,4-dichlorobenzohydroxamoyl chloride, ethyl acetoacetate DCM or toluene Triethylamine 0–25 °C 60–80 Requires anhydrous conditions, molecular sieves optional
Copper-catalyzed tandem synthesis Ethyl isocyanoacetate, 2,4-dichlorobenzaldehyde Dry DMF CuBr, DABCO Room temp, O2 atmosphere ~45–80 Purification by silica gel chromatography
Aminoacetate cyclization Ethyl 2-aminoacetate hydrochloride, 2,4-dichlorophenyl methyl ketone DMF/DMSO K2CO3 Reflux or mild heating 25–75 Base removes HCl, moderate yields

Purification and Characterization

  • Purification: Flash chromatography on silica gel using ethyl acetate/hexane or petroleum ether/ethyl acetate gradients is standard. Recrystallization from ethyl acetate or ethanol yields high-purity crystals.
  • Characterization: Confirmed by ^1H NMR, IR spectroscopy (notably carbonyl and oxazole ring vibrations), and high-resolution mass spectrometry (HRMS). X-ray crystallography is used for structural confirmation and to analyze intermolecular interactions.

Research Findings and Notes

  • Electron-withdrawing chlorine substituents on the phenyl ring increase electrophilicity, facilitating cyclization but may introduce steric hindrance affecting reaction rates.
  • Stability studies indicate the ester group is susceptible to hydrolysis under basic conditions, while the oxazole ring remains stable.
  • Crystallographic refinement may require handling twinning or disorder, often addressed by SHELXL software commands and restraints.
  • Solubility varies with solvent polarity; DMSO shows high solubility (>10 mg/mL), facilitating reaction monitoring and purification.

Summary Table of Key Properties Relevant to Preparation

Property Value Method/Source
Molecular Formula C12H9Cl2NO3 PubChem
Molecular Weight 286.11 g/mol HRMS
Melting Point ~239 °C (decomposition) DSC
Solubility >10 mg/mL in DMSO Saturation assay
LogP 4.29 (computed) Computational chemistry
Density 1.277 g/cm³ Experimental

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(2,4-dichlorophenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substitutions

Compounds sharing the 1,2-oxazole-5-carboxylate core but differing in aromatic substituents include:

Compound Name CAS No. Substituent on Phenyl Molecular Formula Key Properties/Applications Reference
Ethyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate Not reported 4-Fluoro C₁₂H₁₀FNO₃ Fragment library for drug screening
Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate Not reported 4-Methyl C₁₃H₁₃NO₃ Fragment-based drug discovery
Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate Not reported 2,4-Dichloro C₁₂H₉Cl₂NO₃ Intermediate in agrochemical synthesis

Key Findings :

  • Fluorinated derivatives (e.g., 4-fluorophenyl) may exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .

Heterocyclic Core Modifications

Replacing the 1,2-oxazole core with other heterocycles significantly alters reactivity and applications:

Compound Name CAS No. Heterocycle Molecular Formula Melting Point (°C) Applications Reference
This compound Not reported 1,2-Oxazole C₁₂H₉Cl₂NO₃ Not reported Agrochemical synthesis
Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate 1119449-67-0 1,2,4-Oxadiazole C₁₁H₈Cl₂N₂O₃ Not reported Medicinal chemistry
Ethyl 3-(2,4-dichlorophenyl)-5-methylpyrazole-4-carboxylate Not reported Pyrazole C₁₃H₁₂Cl₂N₂O₂ 208–210 (compound 9b) Not specified

Key Findings :

  • 1,2-Oxazole vs. Pyrazole : Pyrazole derivatives (e.g., compound 9b in ) exhibit higher melting points (~208–210°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) compared to oxazole analogs .
  • Oxazole vs.

Functional Group Variations

Modifications to the ester group or side chains influence solubility and reactivity:

Compound Name CAS No. Functional Group Molecular Formula Key Features Reference
This compound Not reported Ethyl ester C₁₂H₉Cl₂NO₃ Hydrolyzable to carboxylic acid
5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate 1418287-34-9 Amino-methyl dihydroisoxazole C₁₅H₁₆ClN₂O₄ Enhanced rigidity due to dihydroisoxazole

Key Findings :

  • The ethyl ester group in the target compound allows for facile hydrolysis to carboxylic acids, a common strategy in prodrug design.
  • Dihydroisoxazole derivatives (e.g., CAS 1418287-34-9) exhibit conformational rigidity, which may improve target selectivity in drug development .

Biological Activity

Ethyl 3-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with an ethyl carboxylate group and a dichlorophenyl substituent. The presence of chlorine atoms enhances the compound's reactivity and biological activity through electronic and steric effects.

Molecular Formula: C12_{12}H9_{9}Cl2_{2}N\O3_{3}
Molecular Weight: 286.11 g/mol

Antibacterial Properties

Research indicates that compounds containing oxazole rings exhibit notable antibacterial activity. This compound has been evaluated against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 μg/mL
Escherichia coli250 μg/mL
Bacillus subtilis200 μg/mL

These findings suggest that the compound possesses moderate antibacterial efficacy, particularly against Gram-positive bacteria.

Antifungal Activity

The compound also shows antifungal properties. In studies involving Candida albicans, it demonstrated a fungicidal effect with an MIC of 150 μg/mL. This activity is attributed to its ability to disrupt fungal cell membrane integrity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
  • Receptor Binding: The compound may interact with specific receptors or proteins in microbial cells, leading to altered cellular functions.
  • Oxidative Stress Induction: The presence of the dichlorophenyl group can generate reactive oxygen species (ROS), contributing to microbial cell death.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound in vitro against multiple pathogens. The study concluded that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Toxicological Assessment

Another research effort focused on the toxicological profile of this compound. In vivo studies showed that at therapeutic doses, the compound did not exhibit significant toxicity in animal models. However, further studies are required to fully understand its safety profile .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxazole derivatives:

Compound Name Structural Features Biological Activity
Ethyl 3-(2,3-dichlorophenyl)-1,2-oxazole-5-carboxylateChlorine at different positionsModerate antibacterial activity
Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylateContains only one chlorine atomLower efficacy than dichlorinated variant
Ethyl 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylateFluorine atoms instead of chlorineAltered electronic properties affecting reactivity

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